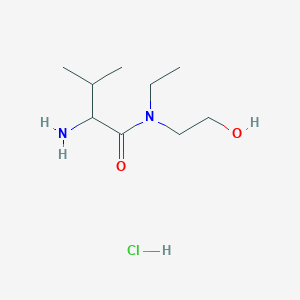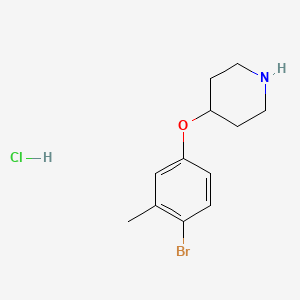
1-Fluoro-3-(3-nitrophenyl)benzene
Übersicht
Beschreibung
1-Fluoro-3-(3-nitrophenyl)benzene is a compound with the molecular weight of 217.2 . It is also known as 3-fluoro-3’-nitro-1,1’-biphenyl . This compound is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H8FNO2 . The InChI code for this compound is 1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Nucleophilic Aromatic Substitution
1-Fluoro-3-(3-nitrophenyl)benzene serves as a precursor in the synthesis of various (pentafluorosulfanyl)benzenes through nucleophilic aromatic substitution reactions. The fluorine atom in this compound can be substituted with oxygen, sulfur, and nitrogen nucleophiles to afford novel compounds with potential applications in materials science and pharmaceuticals (Ajenjo et al., 2016).
Fluorination Techniques
The compound also plays a role in the development of fluorination techniques, acting as a substrate in reactions that aim to introduce fluorine atoms or fluoroalkyl groups into aromatic compounds. This is crucial for the synthesis of fluorinated derivatives with enhanced chemical and physical properties, applicable in the development of advanced materials and pharmaceuticals (Fedorov et al., 2015).
Solvent Dependence in Reactions
The reactivity of this compound in various chemical reactions exhibits notable solvent dependence, which can be exploited to control product distribution in synthetic organic chemistry. This characteristic is essential for optimizing reaction conditions and achieving selective synthesis of target compounds (Barili et al., 1974).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of compounds derived from this compound provide insights into the molecular interactions and packing in the solid state. These analyses are vital for understanding the material properties and designing new compounds with desired physical and chemical properties (Atioğlu et al., 2019).
Spectrophotometric Applications
Derivatives of this compound have been used as reagents in spectrophotometric methods for the determination of trace elements in biological and environmental samples. This application highlights the utility of these compounds in analytical chemistry, particularly in the development of sensitive and selective detection methods (Feng, 2012).
Safety and Hazards
The safety data sheet for a similar compound, 1-fluoro-2-nitro-4-azidobenzene, indicates that it causes skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFWFXBOZUJOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720608 | |
| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80254-72-4 | |
| Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)


![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)
![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)
![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)

